molecular formula C19H17NO B185222 N-(2,3-dimethylphenyl)-1-naphthamide CAS No. 5328-36-9

N-(2,3-dimethylphenyl)-1-naphthamide

Cat. No.: B185222
CAS No.: 5328-36-9
M. Wt: 275.3 g/mol
InChI Key: RRNCWXSTDRXDDW-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-1-naphthamide is an organic compound with the molecular formula C19H17NO It is a carboxamide derivative, which means it contains a functional group characterized by a carbonyl group (C=O) attached to a nitrogen atom (N)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-1-naphthamide typically involves the amidation of naphthalene-1-carboxylic acid with 2,3-dimethylaniline. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-carbonyldiimidazole (CDI) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-1-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthyl alcohols .

Scientific Research Applications

N-(2,3-dimethylphenyl)-1-naphthamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-1-naphthamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide
  • N-(2,4-dimethylphenyl)-1-naphthamide
  • N-(2,3-dimethylphenyl)-1-naphthamide

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it suitable for specific applications in research and industry .

Properties

CAS No.

5328-36-9

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)naphthalene-1-carboxamide

InChI

InChI=1S/C19H17NO/c1-13-7-5-12-18(14(13)2)20-19(21)17-11-6-9-15-8-3-4-10-16(15)17/h3-12H,1-2H3,(H,20,21)

InChI Key

RRNCWXSTDRXDDW-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32)C

Pictograms

Environmental Hazard

Origin of Product

United States

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